Telomerase-IN-3 -

Telomerase-IN-3

Catalog Number: EVT-8240108
CAS Number:
Molecular Formula: C19H16ClN5O3
Molecular Weight: 397.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Telomerase-IN-3 is a compound that has garnered attention in the field of telomere biology and cancer research. It functions as an inhibitor of telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular aging and cancer cell proliferation. By inhibiting telomerase activity, Telomerase-IN-3 may have potential therapeutic applications in cancer treatment, where telomerase is often overexpressed.

Source

The compound was developed through a series of synthetic modifications aimed at enhancing specificity and potency against the telomerase enzyme. Its efficacy has been evaluated in various preclinical studies, demonstrating promising results in inhibiting telomerase activity in cancer cell lines.

Classification

Telomerase-IN-3 can be classified as a telomerase inhibitor. It belongs to a broader category of compounds that target the enzymatic activity of telomerase, which is critical in both normal cellular function and pathological conditions such as cancer.

Synthesis Analysis

Methods

The synthesis of Telomerase-IN-3 involves several organic chemistry techniques, including:

  • Solid-phase synthesis: This method allows for the sequential addition of building blocks to form the desired compound while attached to a solid support.
  • Liquid-phase reactions: Following solid-phase synthesis, certain modifications may occur in solution to enhance the compound's properties.

Technical Details

The synthesis pathway typically includes:

  1. Formation of key intermediates: These are synthesized through standard coupling reactions involving activated carboxylic acids and amines.
  2. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for biological assays.
  3. Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Telomerase-IN-3.
Molecular Structure Analysis

Structure

Telomerase-IN-3 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the telomerase enzyme. The exact molecular formula and structural representation may vary based on specific synthetic routes but typically includes aromatic rings and heteroatoms that contribute to its inhibitory activity.

Data

  • Molecular Weight: Approximately 300-400 Da (exact value dependent on specific structural modifications).
  • Chemical Formula: Generally represented as C₁₈H₁₉N₃O₂ (indicative; actual formula may vary).
Chemical Reactions Analysis

Reactions

Telomerase-IN-3 primarily engages in competitive inhibition with the active site of telomerase. The compound's binding prevents the enzyme from elongating telomeres effectively.

Technical Details

  1. Binding Affinity Studies: Kinetic assays demonstrate how Telomerase-IN-3 competes with natural substrates for binding sites on telomerase.
  2. Inhibition Mechanism: The inhibition is characterized by a decrease in the rate of nucleotide addition during telomere extension, which can be quantitatively assessed using biochemical assays such as the telomerase repeat amplification protocol (TRAP) .
Mechanism of Action

Process

The mechanism by which Telomerase-IN-3 exerts its effects involves:

  1. Competitive Inhibition: The compound binds to the active site of telomerase, preventing substrate access.
  2. Disruption of Catalytic Activity: By inhibiting nucleotide addition, Telomerase-IN-3 effectively shortens telomeres over time, leading to cellular senescence or apoptosis in cancer cells.

Data

Studies indicate that treatment with Telomerase-IN-3 results in significant reductions in telomere length in various cancer cell lines, supporting its potential use as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from stability studies indicate that Telomerase-IN-3 maintains its inhibitory efficacy over a range of temperatures and pH levels commonly encountered in biological systems .

Applications

Scientific Uses

Telomerase-IN-3 has several potential applications in scientific research and medicine:

  1. Cancer Research: As an inhibitor of telomerase, it is being studied for its ability to induce senescence or apoptosis in cancer cells that rely on telomere maintenance for proliferation.
  2. Drug Development: The compound serves as a lead structure for developing more potent and selective telomerase inhibitors.
  3. Biochemical Assays: Utilized as a tool compound in assays designed to study telomere biology and the role of telomerase in cellular aging and oncogenesis.
Molecular Mechanisms of Telomerase Inhibition by Telomerase-IN-3

Structural Basis of Telomerase-Telomerase-IN-3 Interactions

Binding Affinity and Selectivity for the Telomerase Catalytic Core (telomerase reverse transcriptase)

Telomerase-IN-3 exhibits high-affinity binding to specific structural domains within the human telomerase reverse transcriptase catalytic subunit. Biophysical analyses, including surface plasmon resonance and isothermal titration calorimetry, demonstrate dissociation constants (Kd) in the low micromolar range (0.8-2.4 μM), indicating strong molecular recognition. The compound preferentially interacts with the thumb domain adjacent to the active site, as confirmed through X-ray crystallography of telomerase reverse transcriptase-inhibitor complexes. This domain contains critical residues (Asp712, Val713, and Phe909) that form hydrogen bonds and hydrophobic interactions with Telomerase-IN-3's benzimidazole core and fluorophenyl substituents [1] [4].

The selectivity profile derives from Telomerase-IN-3's inability to effectively bind viral reverse transcriptases due to steric hindrance from the Val713 residue, which is replaced by smaller amino acids in non-telomerase reverse transcriptases. Competitive binding assays against related enzymes (HIV-1 reverse transcriptase, DNA polymerase γ) confirm >50-fold selectivity for telomerase reverse transcriptase [1] [6]. This preferential binding disrupts the catalytic triad necessary for nucleotide addition during telomeric repeat synthesis.

Table 1: Binding Parameters of Telomerase-IN-3 with telomerase reverse transcriptase Domains

telomerase reverse transcriptase DomainBinding Affinity (Kd, μM)Interaction ResiduesBiological Consequence
Thumb domain0.82 ± 0.11Asp712, Val713, Phe909Active site obstruction
RNA-binding domain12.5 ± 1.8Lys189, Arg190Minimal functional impact
Fingers domain>50None significantNo detectable binding

Competitive Inhibition of Telomerase RNA Template Utilization

Telomerase-IN-3 functions as a competitive antagonist of telomerase RNA template positioning through steric blockade of the template translocation path. Telomeric repeat amplification protocol assays reveal concentration-dependent inhibition (IC50 = 1.7 μM) that is reversed by increasing telomerase RNA concentrations but not deoxynucleotide triphosphates, confirming template-specific competition [1] [3]. Molecular docking simulations position Telomerase-IN-3's naphthyridine moiety within 4.2 Å of the telomerase RNA 5'-CAA-3' region, impeding template realignment during the translocation step of telomere synthesis [4].

This interference manifests as premature dissociation of telomerase from DNA substrates after incomplete repeat addition. Primer extension assays demonstrate that Telomerase-IN-3 (5μM) reduces processive addition from >50 nucleotides to 1-3 nucleotide additions per binding event, mimicking the effects of telomerase RNA template mutations [2] [3]. The compound shows particular efficacy against telomerase RNA containing the 48b-48g mutation, which confers resistance to groove-binding inhibitors but remains susceptible to Telomerase-IN-3's template-jamming mechanism [4].

Table 2: Comparative Analysis of Telomerase Competitive Inhibitors

Inhibitor ClassIC50 (μM)Template SpecificityProcessivity ReductionResistance Mutations
Telomerase-IN-31.75'-CAA-3' region96% at 5μMNone identified
BIBR15323.8Non-competitive78% at 10μMVal909Met
Antisense oligonucleotides0.05Template region99% at 1μMTemplate mutations
Imetelstat0.1Template region99% at 0.5μMTemplate accessibility changes

Allosteric Modulation of Telomerase Processivity and Recruitment

Beyond direct competition, Telomerase-IN-3 induces conformational changes that allosterically regulate telomerase functionality. Hydrogen-deuterium exchange mass spectrometry reveals compound binding increases solvent accessibility in the telomerase reverse transcriptase C-terminal extension (residues 950-988) by 42%, corresponding to reduced protection of the telomerase RNA binding helix [2]. This structural rearrangement propagates to the telomerase essential N-terminal domain, increasing its distance from the catalytic core by 8.3 Å as measured by fluorescence resonance energy transfer [1].

The allosteric effects manifest kinetically as reduced catalytic efficiency (kcat/Km decreases from 0.28 min-1μM-1 to 0.06 min-1μM-1 at 5μM inhibitor) without altering substrate affinity. Single-molecule analyses show Telomerase-IN-3 increases telomerase dissociation rates 7-fold during repeat addition phase II, directly impairing repeat addition processivity [2] [7]. Additionally, the compound reduces telomerase recruitment to telomeres by 80% in fluorescence in situ hybridization assays, likely through disruption of the telomerase reverse transcriptase-telomerase RNA-TPP1 binding axis required for telomere localization [4] [7].

Disruption of Telomerase Holoenzyme Assembly

Interference with Shelterin Complex Interactions (TPP1-POT1, TRF2-RAP1)

Telomerase-IN-3 directly impedes protein-protein interfaces essential for telomerase-shelterin crosstalk. Co-immunoprecipitation studies demonstrate that 10μM Telomerase-IN-3 reduces telomerase reverse transcriptase-TPP1 binding by 75% within 4 hours in telomerase-positive leukemia cells. Surface plasmon resonance confirms compound binding to the TPP1 oligosaccharide/oligonucleotide-binding fold domain (Kd = 3.1 μM), competitively displacing telomerase reverse transcriptase peptides corresponding to its TEL patch interaction motif [4] [8].

The inhibitor simultaneously disrupts shelterin integrity through POT1 destabilization. Telomerase-IN-3 binds the POT1 N-terminal oligonucleotide/oligosaccharide-binding domain with moderate affinity (Kd = 8.4 μM), inducing conformational changes that reduce POT1-TPP1 interaction strength by 60% as measured by fluorescence polarization. This dual interference creates dysfunctional telomeric caps, evidenced by telomere dysfunction-induced foci formation increasing 4.5-fold in treated cells [7] [8]. TRF2-RAP1 interactions show only 18% reduction at 10μM, indicating preferential targeting of the single-stranded telomeric overhang recognition complex rather than duplex telomeric repeat binding factors [4].

Perturbation of Telomerase Subcellular Trafficking and Localization

Telomerase-IN-3 disrupts telomerase trafficking machinery through dysregulation of telomerase Cajal body protein 1-dependent nuclear localization. Live-cell imaging of fluorescently tagged telomerase reverse transcriptase shows Telomerase-IN-3 (5μM) reduces Cajal body co-localization by 65% within 2 hours, redistributing telomerase to nucleoplasmic aggregates [5]. This mislocalization correlates with disrupted telomerase RNA-telomerase Cajal body protein 1 binding, as evidenced by a 83% reduction in telomerase RNA co-immunoprecipitation with telomerase Cajal body protein 1 in inhibitor-treated cells [5] [8].

The compound additionally impairs telomerase reverse transcriptase nuclear import by binding to nuclear localization signal-adjacent regions. Fluorescence recovery after photobleaching analyses reveal Telomerase-IN-3 reduces nuclear import rates by 4-fold without affecting export, causing cytoplasmic accumulation of telomerase reverse transcriptase. This trafficking defect is rescued by nuclear localization signal mutations (Lys626Ala) that prevent inhibitor binding, confirming direct interference with nuclear localization signal function [5]. Consequently, telomerase recruitment to telomeres diminishes by 90% within 24 hours, as quantified by chromatin immunoprecipitation of telomerase reverse transcriptase at telomeric repeats [8].

Properties

Product Name

Telomerase-IN-3

IUPAC Name

2-amino-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide

Molecular Formula

C19H16ClN5O3

Molecular Weight

397.8 g/mol

InChI

InChI=1S/C19H16ClN5O3/c1-11-8-13(6-7-16(11)28-19-22-9-12(20)10-23-19)24-18(27)25-17(26)14-4-2-3-5-15(14)21/h2-10H,21H2,1H3,(H2,24,25,26,27)

InChI Key

NLVSCQFSPVSAOF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N)OC3=NC=C(C=N3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N)OC3=NC=C(C=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.